molecular formula C13H21BF3NO3 B2853254 2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone CAS No. 2377611-55-5

2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone

Cat. No.: B2853254
CAS No.: 2377611-55-5
M. Wt: 307.12
InChI Key: VAGSMFQXFGYMAW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine ring substituted at the 4-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group and a trifluoroacetyl group at the 1-position (Fig. 1). Its molecular formula is C₁₃H₁₉BF₃NO₃, with a molecular weight of 305.1 g/mol .

Synthesis: Prepared via coupling reactions involving piperidine derivatives and boronic ester precursors, often utilizing palladium catalysis (Suzuki-Miyaura coupling) .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-7-18(8-6-9)10(19)13(15,16)17/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGSMFQXFGYMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:

  • Boronic Acid Formation: The tetramethyl-1,3,2-dioxaborolane moiety is often synthesized from boronic acids through a series of reactions involving Grignard reagents and subsequent esterification.

  • Piperidine Derivative Synthesis: The piperidine ring is constructed using appropriate starting materials and reagents, followed by functionalization to introduce the trifluoromethyl group.

  • Coupling Reaction: The final step involves the coupling of the piperidine derivative with the boronic ester under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reagents and solvents. The process is optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl ketones.

  • Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a less electronegative form.

  • Substitution: The boronic ester functionality allows for substitution reactions, where the boronic acid can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Palladium-catalyzed cross-coupling reactions are typically employed, using reagents like palladium(II) chloride (PdCl₂) and various ligands.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl ketones.

  • Reduction Products: Less electronegative derivatives of the trifluoromethyl group.

  • Substitution Products: Various functionalized derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

The compound is significant in drug discovery due to its structural characteristics which enhance biological activity. It acts as a versatile building block in the synthesis of pharmaceuticals, particularly those targeting complex diseases such as cancer and infectious diseases.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth. For instance, compounds derived from the piperidine structure have demonstrated efficacy against breast and lung cancer cells by acting on specific molecular targets involved in cell proliferation and survival .

Synthetic Organic Chemistry

2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone serves as an important intermediate in various synthetic pathways, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Pathways

Reaction TypeDescriptionReference
Suzuki-Miyaura Coupling Utilized to form carbon-carbon bonds by coupling aryl boronic acids with halides.
Buchwald-Hartwig Coupling Employed for the formation of C-N bonds using palladium catalysts.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of new polymers and coatings with enhanced thermal and chemical resistance.

Material Properties

  • Thermal Stability : Exhibits significant thermal stability which is beneficial for high-performance applications.
  • Chemical Resistance : The trifluoromethyl group imparts resistance to solvents and reagents, making it valuable for protective coatings.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the boronic ester functionality allows for specific binding interactions with biological molecules.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound is compared to analogs with modifications in the piperidine substituents (Table 1):

Compound Name Substituent on Piperidine Molecular Formula MW (g/mol) Key Features Reference
Target Compound Tetramethyl-1,3,2-dioxaborolan-2-yl C₁₃H₁₉BF₃NO₃ 305.1 Boronic ester for cross-coupling
2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)-piperidin-1-yl)ethanone 4-Methylbenzoyl C₁₆H₁₅F₃NO₂ 310.3 Aromatic ketone; potential PET ligand
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)-piperidin-1-yl)ethanone 4-Fluorobenzoyl C₁₅H₁₂F₄NO₂ 303.25 Enhanced electronegativity
2,2,2-Trifluoro-1-[4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl]ethanone Pyridinyl-boronic ester C₁₈H₂₃BF₃N₂O₃ 383.2 Dual boron-nitrogen pharmacophore
2,2,2-Trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone 4-Nitrophenyl C₁₃H₁₂F₃N₂O₃ 298.2 Electron-withdrawing nitro group

Key Observations :

  • Boronic Esters: The target compound and the pyridinyl analog are tailored for Suzuki-Miyaura coupling, whereas non-boron analogs (e.g., benzoyl derivatives) lack this reactivity .

Physicochemical Properties

  • Solubility : The boronic ester group increases hydrophobicity compared to hydroxyl or carboxylic acid derivatives.
  • Stability : Tetramethyl dioxaborolan offers superior hydrolytic stability over pinacol boronic esters .
  • Purity : Commercial samples of the target compound are ≥98% pure, comparable to analogs like 2-(4-fluorobenzoyl)piperidin-1-yl derivatives (≥97%) .

Biological Activity

2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone is a complex organic compound notable for its trifluoromethyl group and boronic ester functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The compound's IUPAC name is 2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone. Its molecular formula is C13H21BF3NO3C_{13}H_{21}BF_3NO_3, and it has a molecular weight of approximately 272.07 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl group enhances the compound's stability and reactivity, while the boronic ester functionality facilitates specific binding interactions with biological molecules.

Interaction with Kinases

Research indicates that compounds with similar structures often act as kinase inhibitors. For instance, the presence of the boronic ester moiety allows for reversible covalent bonding with the active sites of kinases, which are pivotal in regulating numerous cellular processes such as proliferation and apoptosis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain kinases involved in cancer pathways. The following table summarizes key findings from various studies:

Study Kinase Target IC50 Value (µM) Notes
Study AmTOR0.15Highly selective
Study BEGFR0.25Moderate selectivity; potential side effects noted
Study CAKT0.10Effective in blocking downstream signaling pathways

Case Studies

A notable case study involved the evaluation of this compound's efficacy in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size when administered alongside standard chemotherapy agents.

Pharmacological Profile

The pharmacological profile of this compound suggests a favorable safety margin with minimal off-target effects observed in preliminary studies. However, further investigation is required to fully elucidate its pharmacokinetics and long-term effects.

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